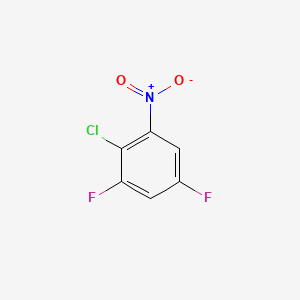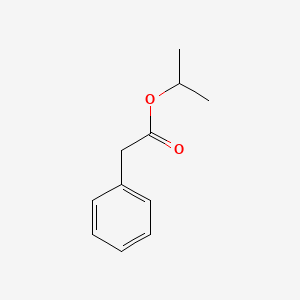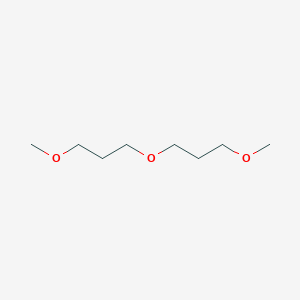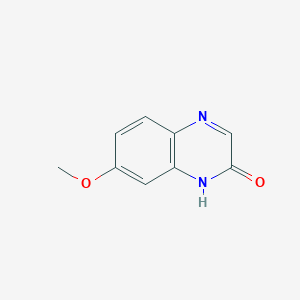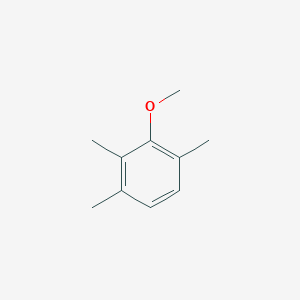
2-Methoxy-1,3,4-trimethylbenzene
Vue d'ensemble
Description
2-Methoxy-1,3,4-trimethylbenzene is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-1,3,4-trimethylbenzene consists of a benzene ring with three methyl groups and one methoxy group attached . The InChI code for this compound is 1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-1,3,4-trimethylbenzene are not available, similar compounds undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
2-Methoxy-1,3,4-trimethylbenzene is a liquid at room temperature . The compound is stored in a dry environment at room temperature .Applications De Recherche Scientifique
1. Nucleophilic Displacement Reactions
A study by Budzelaar and Doorn (2010) demonstrates the selective displacement of a methoxy group in methoxybenzenes like 2-Methoxy-1,3,4-trimethylbenzene. This research highlights the reactivity of such compounds in nucleophilic displacement reactions, potentially useful in organic synthesis (Budzelaar & Doorn, 2010).
2. Analytical Techniques in Biological Material
Chernova et al. (2020) developed a method for determining 2-methoxyhydroxybenzene in biological material, using techniques like TLC and HPLC. This research underlines the importance of 2-Methoxy-1,3,4-trimethylbenzene in analytical chemistry, particularly in biological and forensic contexts (Chernova et al., 2020).
3. Development of Hyperbranched Polymers
Jayakannan and Ramakrishnan (2000) reported on the synthesis of a novel hyperbranched polyether from 1-(2-hydroxyethoxy)-3,5-bis(methoxymethyl)-2,4,6-trimethylbenzene. This study highlights the potential of such compounds in polymer science, particularly in creating new materials with unique properties (Jayakannan & Ramakrishnan, 2000).
4. Oxidation to Quinones and Phenols
Orita et al. (1989) explored the oxidation of methoxybenzenes, like 2-Methoxy-1,3,4-trimethylbenzene, to quinones and phenols. This research provides insights into the chemical behavior of methoxybenzenes under oxidation conditions, which is significant in the field of organic chemistry and material science (Orita, Shimizu, Hayakawa, & Takehira, 1989).
5. Metalation in Hydrocarbon Solvents
Slocum et al. (2003) investigated the metalation of methoxy-substituted aromatic reagents, which could include compounds like 2-Methoxy-1,3,4-trimethylbenzene. This study is relevant in understanding the interactions of such compounds with metals, crucial for applications in catalysis and material science (Slocum et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 2-Methoxy-1,3,4-trimethylbenzene are not available, research into similar compounds is ongoing. For instance, covalent organic frameworks (COFs) made from similar building blocks have been studied for their potential applications in energy storage, gas separation, catalysis, and chemical sensing .
Propriétés
IUPAC Name |
2-methoxy-1,3,4-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOQAXCZXWHELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343695 | |
| Record name | 2,3,6-Trimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1,3,4-trimethylbenzene | |
CAS RN |
21573-36-4 | |
| Record name | 2,3,6-Trimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)
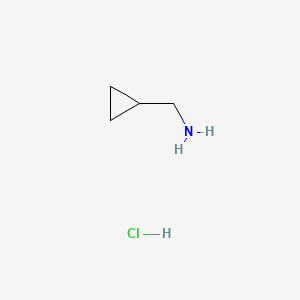
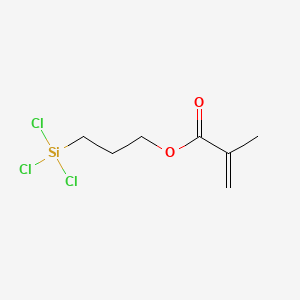
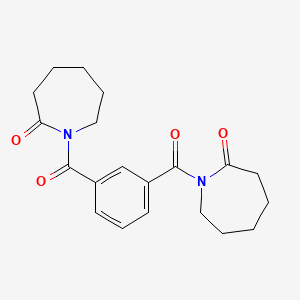
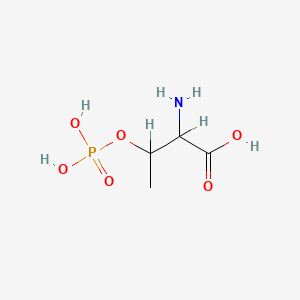

![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)
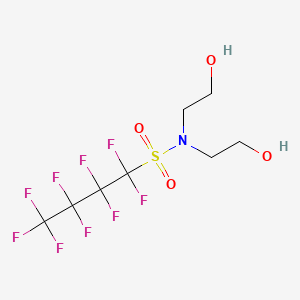
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
